C7:0-CoA

Enzyme kinetics Acyl-CoA dehydrogenase Substrate specificity

Researchers characterizing acyl-CoA-utilizing enzymes face chain-length cross-reactivity that confounds kinetic data. Heptanoyl-CoA (C7:0-CoA) resolves this with a defined C7-acyl chain enabling precise enzyme specificity mapping. • Benchmark Km of 14 μM for DmdC1 dehydrogenase vs. 36 μM for butyryl-CoA-quantitatively distinguishes medium-chain enzyme isoforms. • Negligible activity on SCAD (vs. 0.86 U/mg for C5:0-CoA)-validated negative control for assay specificity. • Compatible with peroxisomal β-oxidation reconstitution (At4g05160) and jasmonic acid pathway studies. Supplied with Certificate of Analysis for reproducible enzymology.

Molecular Formula C28H48N7O17P3S
Molecular Weight 879.7 g/mol
CAS No. 17331-97-4
Cat. No. B1248970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC7:0-CoA
CAS17331-97-4
Molecular FormulaC28H48N7O17P3S
Molecular Weight879.7 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C28H48N7O17P3S/c1-4-5-6-7-8-19(37)56-12-11-30-18(36)9-10-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-13-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1
InChIKeyCHVYGJMBUXUTSX-SVHODSNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanoyl-CoA (C7:0-CoA) CAS 17331-97-4: Medium-Chain Acyl-CoA Research Reagent Overview


Heptanoyl-CoA (C7:0-CoA; CAS 17331-97-4) is a medium-chain fatty acyl-CoA formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of heptanoic acid, with a molecular weight of 879.70 g/mol [1]. It serves as a metabolic intermediate in fatty acid oxidation and functions as a substrate for various acyl-CoA-utilizing enzymes, including dehydrogenases, transferases, and synthetases [2].

Substrate probe for medium-chain acyl-CoA dehydrogenase kinetics and chain-length specificity profiling
Enables differentiation of enzyme isoforms with strict chain-length recognition
Supports reconstitution of peroxisomal β-oxidation and jasmonic acid biosynthesis pathways
Selection context: Reported affinity differences support method development for acyl-CoA-utilizing enzyme characterization.

Heptanoyl-CoA (C7:0-CoA) Chain-Length Specificity: Why C6:0 or C8:0 CoA Analogs Cannot Substitute


Generic substitution among medium-chain acyl-CoAs is not scientifically valid due to the strict chain-length specificity exhibited by many acyl-CoA-utilizing enzymes [1]. The seven-carbon aliphatic chain of heptanoyl-CoA occupies a distinct kinetic and structural niche: it demonstrates higher affinity than shorter homologs for certain enzymes (e.g., Km of 14 μM vs. 36 μM for butyryl-CoA on DmdC1 dehydrogenase) [2], yet exhibits negligible activity on others that preferentially process even-chain substrates (e.g., very low activity on short-chain acyl-CoA dehydrogenase from P. putida compared to C5:0-CoA) [3]. This differential recognition, quantified in the evidence below, necessitates the procurement of the specific C7:0-CoA compound for accurate enzymatic characterization and pathway analysis.

Chain length C6:0-CoA and C8:0-CoA exhibit distinct kinetic parameters and may not replicate the recognition profile of the C7 acyl chain on target enzymes.
Isoform bias Short-chain acyl-CoA dehydrogenases can show very low activity toward C7:0-CoA; substituting even-chain analogs risks mischaracterizing enzyme specificity.
Pathway fidelity In plant metabolic models, substitution with longer or even-chain CoAs may alter substrate activation preferences and downstream jasmonic acid pathway output.

Heptanoyl-CoA (C7:0-CoA) Quantitative Differentiation: Enzyme Kinetics and Substrate Specificity Data


DmdC1 Dehydrogenase Kinetics: Heptanoyl-CoA Exhibits 2.6-Fold Higher Affinity than Butyryl-CoA

On the recombinant DmdC1 dehydrogenase from Ruegeria pomeroyi DSS-3, heptanoyl-CoA (C7:0-CoA) demonstrates a Km of 14 μM, representing a 2.6-fold higher affinity compared to butyryl-CoA (C4:0-CoA, Km = 36 μM) and a 2-fold higher affinity compared to isobutyryl-CoA (Km = 149 μM) [1]. The kcat for heptanoyl-CoA (0.46 s⁻¹) is intermediate among the tested short-chain acyl-CoAs, yielding a catalytic efficiency (kcat/Km) of 0.033 s⁻¹·μM⁻¹.

DmdC1 Affinity (Km)
Head-to-head
C7:0-CoA Km = 14 μM
Butyryl-CoA Km = 36 μM
Isobutyryl-CoA Km = 149 μM
Supports medium-chain dehydrogenase characterization; heptanoyl-CoA shows higher affinity for DmdC1.
Recombinant enzyme from Ruegeria pomeroyi DSS-3; electron acceptor ferricenium hexafluorophosphate.
Enzyme kinetics Acyl-CoA dehydrogenase Substrate specificity

Short-Chain Acyl-CoA Dehydrogenase Specificity: C5:0-CoA Activity is >6.6-Fold Higher than C7:0-CoA

Purified short-chain acyl-CoA dehydrogenase (SCAD) from Pseudomonas putida KT2440 exhibits a pronounced preference for odd-chain C5:0-CoA (pentanoyl-CoA) over C7:0-CoA (heptanoyl-CoA) [1]. The enzyme's specific activity on C7:0-CoA is described as 'very low,' in stark contrast to the 0.86 U/mg measured for C5:0-CoA, which is the optimal substrate among those tested [1].

SCAD Activity (P. putida)
Head-to-head
C7:0-CoA: very low activity
C5:0-CoA: 0.86 U/mg
C4:0-CoA: 0.47 U/mg
Validates assay specificity; C7:0-CoA serves as low-activity comparator for odd-chain SCAD isoform characterization.
Purified recombinant SCAD from Pseudomonas putida KT2440; same assay conditions.
Enzyme specificity Short-chain acyl-CoA dehydrogenase Pseudomonas putida

Arabidopsis Acyl-CoA Synthetase Preferentially Activates C7:0 Over C8:0 and C10:0 Fatty Acids

The Arabidopsis thaliana peroxisomal protein At4g05160, an AMP-dependent synthetase/ligase, preferentially activates fatty acids with medium chain lengths, specifically C6:0 and C7:0, over longer-chain fatty acids [1]. This enzyme is implicated in jasmonic acid biosynthesis via β-oxidation, and its substrate preference for the odd-chain C7:0-CoA ester over even-chain long-chain fatty acids (C14:0, C16:0, C18:0) highlights a specific metabolic role [1].

Acyl-CoA Synthetase Preference
Cross-study
Preferential activation: C7:0 > C8:0, C10:0
C6:0 also activated
Reconstitution of peroxisomal β-oxidation requires C7:0-CoA to match At4g05160 substrate preference.
Recombinant At4g05160 expressed in Arabidopsis; in vitro characterization.
Plant metabolism Acyl-CoA synthetase Jasmonic acid biosynthesis

Heptanoyl-CoA (C7:0-CoA) Research Applications: Enzyme Characterization, Metabolic Engineering, and Pathway Analysis


Kinetic Characterization of Acyl-CoA Dehydrogenase Isoforms

Use C7:0-CoA as a substrate probe to define the chain-length specificity boundaries of newly discovered or recombinant acyl-CoA dehydrogenases. The quantitative kinetic parameters (Km = 14 μM, kcat = 0.46 s⁻¹ on DmdC1) provide a benchmark for comparing enzyme isoforms and for distinguishing medium-chain specific enzymes from those acting on short-chain (C4-C6) or long-chain (≥C12) substrates [1].

Negative Control for Odd-Chain Specific Short-Chain Acyl-CoA Dehydrogenase (SCAD) Assays

Employ C7:0-CoA as a negative control or low-activity comparator in SCAD enzymatic assays where C5:0-CoA (pentanoyl-CoA) serves as the positive substrate. The 'very low' activity of C7:0-CoA on P. putida SCAD (versus 0.86 U/mg for C5:0-CoA) validates assay specificity and confirms that observed activity is not due to non-specific acyl-CoA oxidation [2].

Reconstitution of Plant Peroxisomal β-Oxidation and Jasmonic Acid Biosynthesis

Supply authentic C7:0-CoA to in vitro systems reconstituting Arabidopsis thaliana peroxisomal β-oxidation, particularly for studies involving the acyl-CoA synthetase At4g05160. This enzyme's preferential activation of C7:0 fatty acids over C8:0 and longer chains necessitates the use of C7:0-CoA to accurately model the substrate flow into the jasmonic acid biosynthetic pathway [3].

Metabolic Engineering of 7-Carbon Chemical Intermediates

Utilize C7:0-CoA as a starter unit or intermediate in engineered biosynthetic pathways targeting 7-hydroxyheptanoic acid or related 7-carbon platform chemicals. Patented pathways describe the enzymatic conversion of 3-oxo-7-hydroxyheptanoyl-CoA to 7-hydroxyheptanoic acid, where C7:0-CoA serves as the core acyl-chain backbone [4].

Application
Selection Property
Validation Focus
Kinetic characterization of acyl-CoA dehydrogenase isoforms
Medium-chain (C7) substrate specificity benchmark
Michaelis-Menten parameter comparison across chain lengths
Negative control for odd-chain SCAD assays
Low-activity comparator for C5:0-CoA
Assay specificity confirmation; isoform activity differentiation
Reconstitution of plant peroxisomal β-oxidation
Substrate activation preference for C7:0 over C8:0/C10:0
Jasmonic acid pathway intermediate profiling
Metabolic engineering of 7-carbon intermediates
Core C7 acyl-chain backbone for enzymatic conversion
Pathway yield validation; intermediate flux analysis
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